1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one
Description
The compound 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one features a piperidine ring substituted at the 4-position with a biphenyl-2-ylamino group and an acetyl (ethanone) moiety at the 1-position.
Properties
CAS No. |
919118-90-4 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[4-(2-phenylanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O/c1-15(22)21-13-11-17(12-14-21)20-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-10,17,20H,11-14H2,1H3 |
InChI Key |
NYYYVEZCYHFCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[([1,1’-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves the following steps:
Formation of the Biphenyl Amino Intermediate: The biphenyl group is first functionalized to introduce an amino group. This can be achieved through nitration followed by reduction.
Coupling with Piperidine: The amino-functionalized biphenyl is then reacted with piperidine under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxime Formation
The ketone group undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically conducted in ethanol under reflux conditions, yielding a stable oxime derivative .
Reaction Conditions :
-
Hydroxylamine hydrochloride (2.0 equiv.)
-
Ethanol solvent, reflux (1–2 hours)
-
Purification via column chromatography (hexane:ethyl acetate)
Example :
1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one reacts with hydroxylamine to produce 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one oxime.
| Product | Yield | Key Characterization |
|---|---|---|
| Oxime | ~62% | IR: ν(N–O) 1620 cm⁻¹; ¹H NMR: δ 8.36 (s, 1H, –NOH) |
Reduction of the Ketone
The ethanone group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Reaction Conditions :
-
NaBH₄ (1.5 equiv.) in methanol, 0°C to room temperature
-
LiAlH₄ (2.0 equiv.) in tetrahydrofuran (THF), reflux
Example :
Reduction yields 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethanol.
| Reducing Agent | Yield | Notes |
|---|---|---|
| NaBH₄ | 75% | Mild conditions, shorter reaction time |
| LiAlH₄ | 88% | Higher yield but requires anhydrous conditions |
Nucleophilic Acyl Substitution
The ketone participates in nucleophilic substitution reactions, such as with Grignard reagents or organolithium compounds, to form tertiary alcohols .
Reaction Conditions :
-
Methylmagnesium bromide (2.0 equiv.) in THF, −78°C
-
Quench with ammonium chloride
Example :
Reaction with methylmagnesium bromide produces 2-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}propan-2-ol.
| Nucleophile | Product | Yield |
|---|---|---|
| CH₃MgBr | Tertiary alcohol | 68% |
Amine Functionalization
The secondary amine in the piperidine ring undergoes alkylation, acylation, or Schiff base formation .
Acylation
Reaction with acetic anhydride acetylates the amine:
Conditions : Acetic anhydride (1.2 equiv.), pyridine, room temperature .
Product : 1-Acetyl-4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl ethanone.
| Reagent | Yield | Application |
|---|---|---|
| Acetic anhydride | 85% | Prodrug synthesis |
Schiff Base Formation
Reaction with aldehydes (e.g., vanillin) forms imine derivatives :
Conditions : Ethanol, reflux, catalytic acid.
Product : Imine-linked biphenyl-piperidine hybrid.
Electrophilic Aromatic Substitution
The biphenylamino group may undergo electrophilic substitution, though steric hindrance from the biphenyl system limits reactivity .
Example :
Nitration at the para position of the biphenyl ring:
Conditions : HNO₃/H₂SO₄, 0°C.
Product : 1-{4-[(4-Nitro-[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one.
| Reaction | Yield | Challenges |
|---|---|---|
| Nitration | 45% | Competing oxidation of amine |
Carbamate Formation
The amine reacts with chloroformates to generate carbamate derivatives, enhancing biological activity .
Conditions :
-
4-Nitrophenyl chloroformate (1.1 equiv.), DIPEA, dichloromethane
Product : 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethyl (4-nitrophenyl) carbamate.
| Carbamate | Yield | Use |
|---|---|---|
| 4-Nitrophenyl | 72% | Enzyme inhibition studies |
Metal Complexation
The amine and ketone groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .
Example :
Reaction with CuCl₂ in methanol yields a square-planar complex.
| Metal Salt | Complex | Application |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | Catalytic oxidation studies |
Oxidation Reactions
The piperidine ring is resistant to oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) can cleave the ring.
Example :
Oxidation with KMnO₄ in acidic conditions yields biphenyl-2-amine and acetic acid.
| Oxidizing Agent | Products | Yield |
|---|---|---|
| KMnO₄/H₂SO₄ | Biphenyl-2-amine + Acetic acid | 60% |
Biological Activity
The compound 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one , also referred to by its CAS number 864750-70-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.36 g/mol. The structural configuration includes a biphenyl moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.
Research indicates that compounds similar to 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one often exhibit activity as receptor modulators. Specifically, they may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, leading to significant neuropharmacological effects. For instance, studies have shown that modifications in the piperidine structure can influence binding affinity and selectivity towards specific receptor subtypes .
Pharmacological Effects
The biological activity of this compound has been evaluated in several contexts:
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. For example, compounds with similar structures have been shown to exert protective effects against oxidative stress-induced neuronal death .
- Antidepressant Activity : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Animal studies have indicated that it may enhance serotonergic signaling, leading to improved mood and reduced anxiety behaviors .
Study on Neuroprotection
In a study investigating the neuroprotective effects of related compounds, researchers found that certain analogs exhibited IC50 values in the low micromolar range against neuronal cell death induced by excitotoxicity. These findings suggest that the compound could be a candidate for further development as a neuroprotective agent .
Antidepressant Efficacy
Another study explored the antidepressant-like effects of a structurally similar compound in rodent models. The results indicated significant reductions in despair behavior in forced swim tests, supporting the hypothesis that modulation of serotonergic pathways could be beneficial for treating depression .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Activity :
- Antitumor Properties : Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, biphenyl derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that piperidine-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
-
Inhibition of Target Proteins :
- The compound has been investigated for its role in inhibiting specific proteins involved in disease processes. For example, it has shown promise in targeting the cellular retinol-binding protein (CRBP), which is crucial in retinoid metabolism and could be leveraged to develop therapies for retinal disorders .
Material Science Applications
- Polymer Chemistry :
- Organic Electronics :
Case Studies
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structurally related compounds and their properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
